molecular formula C15H33O5PS B14469605 O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate CAS No. 72197-93-4

O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate

Katalognummer: B14469605
CAS-Nummer: 72197-93-4
Molekulargewicht: 356.5 g/mol
InChI-Schlüssel: MUDOWZVEDXXMJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate is a chemical compound with the molecular formula C15H33O5PS. It is a phosphorothioate ester, which means it contains a phosphorus atom bonded to sulfur and oxygen atoms. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate typically involves the reaction of heptyl alcohol with phosphorus pentasulfide (P2S5) to form the corresponding phosphorothioic acid. This intermediate is then reacted with 2-ethoxyethanol in the presence of a base such as sodium hydroxide (NaOH) to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is purified through distillation or recrystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioate oxides.

    Reduction: Reduction reactions can convert it back to its corresponding alcohols and phosphorothioic acid.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxyethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate is unique due to its specific combination of ethoxyethyl and heptyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .

Eigenschaften

CAS-Nummer

72197-93-4

Molekularformel

C15H33O5PS

Molekulargewicht

356.5 g/mol

IUPAC-Name

bis(2-ethoxyethoxy)-heptan-2-yloxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C15H33O5PS/c1-5-8-9-10-15(4)20-21(22,18-13-11-16-6-2)19-14-12-17-7-3/h15H,5-14H2,1-4H3

InChI-Schlüssel

MUDOWZVEDXXMJN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(C)OP(=S)(OCCOCC)OCCOCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.